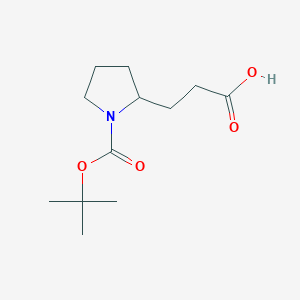

3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERVFXLPVTWCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction and Strategic Importance

This compound belongs to a class of substituted proline derivatives that are integral to the synthesis of a wide array of complex molecules, including peptidomimetics and pharmacologically active agents. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the compound's stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.[3] The propanoic acid side chain at the 2-position of the pyrrolidine ring offers a versatile handle for further chemical modifications, such as amide bond formation.

This guide will detail a common synthetic approach to this molecule, starting from readily available precursors. Furthermore, we will delve into the essential analytical techniques required for its unambiguous characterization, ensuring the purity and structural integrity of the final product.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from a suitable Boc-protected pyrrolidine precursor. A plausible and widely applicable synthetic route involves the catalytic hydrogenation of a pyrrole derivative.

Proposed Synthetic Pathway

A logical synthetic pathway is outlined below. This approach leverages the stability of the Boc-protecting group and the reliability of catalytic hydrogenation for the stereoselective reduction of the pyrrole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reduction of Boc-L-proline to (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol

-

To a stirred solution of Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.

Step 2: Oxidation to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of the crude alcohol from the previous step in DCM.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

Step 3: Wittig Reaction to Ethyl (S,E)-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acrylate

-

To a solution of the crude aldehyde in toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the acrylate product.

Step 4: Catalytic Hydrogenation to Ethyl (S)-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoate

-

Dissolve the acrylate in ethanol and add 10% palladium on carbon (Pd/C) (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through celite and wash the catalyst with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the propanoate ester.

Step 5: Saponification to this compound

-

Dissolve the propanoate ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Characterization and Data Analysis

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets in the range of 1.5-3.6 ppm), and the propanoic acid side chain protons (multiplets between 1.7 and 2.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring and the propanoic acid side chain.

Table 1: Predicted NMR Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| C(CH₃)₃ (Boc) | ~1.4 (s, 9H) | ~28.5 |

| C (CH₃)₃ (Boc) | - | ~80.0 |

| Pyrrolidine CH₂ | ~1.5-2.2 (m, 4H) | ~23-30, ~46-48 |

| Pyrrolidine CH | ~3.3-3.6 (m, 1H) | ~58-60 |

| CH₂ (propanoic) | ~1.7-2.5 (m, 4H) | ~25-35 |

| COOH | >10 (br s, 1H) | ~175-180 |

| C=O (Boc) | - | ~154-156 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Caption: Key IR absorption bands for the target molecule.

The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.[4] Strong carbonyl (C=O) stretching absorptions will be observed around 1710 cm⁻¹ for the carboxylic acid and 1690 cm⁻¹ for the Boc protecting group.[4] C-H stretching vibrations for the alkyl groups will be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 243.30 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion. The fragmentation of the propanoic acid side chain may also be observed.[5][6]

Table 2: Expected Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 244.15 | Protonated molecular ion |

| [M+Na]⁺ | 266.13 | Sodium adduct |

| [M-H]⁻ | 242.14 | Deprotonated molecular ion |

| [M-C₄H₈+H]⁺ | 188.09 | Loss of isobutylene |

| [M-Boc+H]⁺ | 144.09 | Loss of the Boc group |

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of this compound. The detailed experimental protocol, coupled with the predicted characterization data, provides researchers with a comprehensive framework for the preparation and validation of this important synthetic intermediate. The successful synthesis and characterization of this compound will enable its application in the development of novel therapeutics and other advanced materials.

References

-

Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (n.d.). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]

-

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid. (n.d.). Synnovator. [Link]

-

Zukhurova, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). (n.d.). ResearchGate. [Link]

-

3-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid. (n.d.). PubChem. [Link]

-

Synthesis, Characterization, and Preliminary Biological Study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone). (2003). Biomacromolecules. [Link]

-

Structures of pyrrole derivatives hydrogenated previously. (n.d.). ResearchGate. [Link]

-

Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry. [Link]

-

Mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Propanoic acid. (n.d.). NIST WebBook. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid (120205-50-7) for sale [vulcanchem.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propanoic acid [webbook.nist.gov]

Role of Boc-protected pyrrolidine derivatives in medicinal chemistry

An In-Depth Technical Guide to the Role of Boc-Protected Pyrrolidine Derivatives in Medicinal Chemistry

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional geometry allows for a superior exploration of chemical space compared to traditional aromatic systems, offering significant advantages in drug design.[2][3] The strategic use of the tert-butoxycarbonyl (Boc) protecting group is paramount in harnessing the full synthetic potential of this scaffold. The Boc group provides a robust yet mildly cleavable shield for the pyrrolidine nitrogen, enabling precise, multi-step syntheses of complex molecular architectures.[4][5] This guide provides an in-depth analysis of the synthesis and application of Boc-protected pyrrolidine derivatives, offering field-proven insights into experimental design, structure-activity relationships (SAR), and their transformative role in developing novel therapeutics across various disease areas.

The Strategic Value of the Boc-Pyrrolidine Scaffold

The combination of the pyrrolidine core and the Boc protecting group creates a powerful building block for drug discovery. This synergy stems from the inherent physicochemical properties of the scaffold and the tactical advantages conferred by the protecting group.

Why Pyrrolidine? A Privileged Three-Dimensional Scaffold

The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug design for several key reasons:

-

Three-Dimensionality (sp³ Hybridization): Unlike flat, aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a puckered, 3D conformation.[1][6] This non-planarity, often described as "pseudorotation," allows for the precise spatial orientation of substituents, enabling a more effective and specific interaction with the complex topologies of biological targets like enzyme active sites and protein receptors.[2][7]

-

Improved Physicochemical Properties: The inclusion of the pyrrolidine motif can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][6]

-

Stereochemical Richness: The pyrrolidine ring contains multiple potential stereocenters. The stereochemistry of substituents profoundly influences the biological activity of the final compound, as enantiomers and diastereomers often exhibit different binding affinities and efficacies with chiral biological targets.[2][6]

-

Natural Product Precedent: The pyrrolidine scaffold is widely represented in natural products, particularly alkaloids, which have a long history of therapeutic use.[7] This evolutionary validation provides a strong starting point for the design of novel synthetic molecules.[8]

Why Boc Protection? Enabling Complex Synthetic Endeavors

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, which can lead to undesirable side reactions during synthesis.[7] The Boc group provides an ideal solution for temporarily masking this reactivity.

-

Robustness and Orthogonality: The Boc group is stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and many catalytic systems, allowing for selective modifications at other positions on the molecule.[4][]

-

Mild Deprotection: The key advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][10] This process avoids the harsh conditions required to cleave other protecting groups, thereby preserving the integrity of sensitive functional groups within a complex molecule.

-

Controlled Reactivity: By protecting the nitrogen, chemists can direct reactions to other parts of the pyrrolidine scaffold or attached side chains. Once the desired modifications are complete, the Boc group can be removed to reveal the free amine for subsequent functionalization, such as acylation or alkylation.[10][11] This stepwise approach is fundamental to building complex drug candidates.[5][]

Figure 1: General workflow for the protection and deprotection of the pyrrolidine nitrogen using a Boc group.

Key Synthetic Methodologies

The synthesis of functionalized Boc-pyrrolidine derivatives is a well-established field, with numerous methods available to access diverse substitution patterns and stereochemistries.

Functionalization of Proline and its Derivatives

Commercially available chiral building blocks like L-proline and trans-4-hydroxy-L-proline are common starting materials. A typical workflow involves:

-

Boc Protection: The synthesis begins with the protection of the proline nitrogen with Boc anhydride.

-

Functional Group Manipulation: The existing functional groups (e.g., carboxylic acid, hydroxyl group) are then modified. For example, the hydroxyl group of Boc-hydroxyproline can be oxidized to a ketone, which serves as a handle for further reactions.[13]

Asymmetric Deprotonation

A powerful method for creating chiral, functionalized pyrrolidines involves the asymmetric deprotonation of N-Boc-pyrrolidine. This reaction uses a chiral base, typically s-butyllithium complexed with (-)-sparteine, to selectively remove a proton adjacent to the nitrogen. The resulting chiral organolithium intermediate can then be trapped with various electrophiles to yield enantiomerically enriched products.[14][15]

Experimental Protocol: Asymmetric Deprotonation-Alkylation of N-Boc-Pyrrolidine

This protocol describes a representative procedure for generating a C2-functionalized chiral pyrrolidine derivative.

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

s-Butyllithium (s-BuLi) in cyclohexane (titrated)

-

Anhydrous diethyl ether (Et₂O)

-

Electrophile (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with N-Boc-pyrrolidine (1.0 eq) and anhydrous Et₂O.

-

Chiral Base Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. (-)-Sparteine (1.2 eq) is added, followed by the slow, dropwise addition of s-BuLi (1.2 eq) over 20 minutes, ensuring the internal temperature remains below -75 °C.

-

Deprotonation: The resulting deep orange solution is stirred at -78 °C for 3 hours to allow for the complete formation of the chiral lithiated intermediate.

-

Electrophilic Quench: The electrophile (e.g., Benzyl bromide, 1.5 eq) is added dropwise to the solution. The reaction mixture is stirred for an additional 4 hours at -78 °C.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with Et₂O. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired C2-substituted N-Boc-pyrrolidine.

Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or SFC to validate the stereoselectivity of the asymmetric deprotonation step.

Therapeutic Applications and Structure-Activity Relationships

Boc-protected pyrrolidine derivatives are instrumental in the synthesis of drugs across a wide spectrum of therapeutic areas. The pyrrolidine scaffold often serves as a rigid framework to correctly position pharmacophoric elements for optimal target engagement.

Antiviral Agents

In the development of direct-acting antivirals, particularly for Hepatitis C Virus (HCV), the pyrrolidine scaffold has been used as a peptidomimetic to interact with the viral protease active site.

-

Example: Grazoprevir (HCV NS3/4A Protease Inhibitor): The synthesis of Grazoprevir relies on a key pyrrolidine intermediate derived from Boc-protected trans-4-hydroxy-L-proline.[13] The rigid pyrrolidine ring correctly orients the substituents to fit within the constrained active site of the protease enzyme.

Figure 2: Simplified synthetic workflow for a key pyrrolidine intermediate used in the synthesis of Grazoprevir.[13]

Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in oncology and immunology. The pyrrolidine scaffold is used to create potent and selective inhibitors.

-

Example: Spleen Tyrosine Kinase (Syk) Inhibitors: (S)-3-Acetyl-1-Boc-pyrrolidine is a critical starting material for a class of pyridopyrazine-based Syk inhibitors.[10] Syk is a key mediator in the signaling pathways of immune cells, making it a target for inflammatory diseases. The chiral pyrrolidine ensures the correct stereochemical presentation of the molecule for binding to the Syk active site. Deprotection of the Boc group allows for late-stage diversification to explore the structure-activity relationship (SAR) and optimize potency and selectivity.[10]

Anticancer Agents

Pyrrolidine derivatives have demonstrated broad anticancer activity against various cell lines.[16][17]

-

Spirooxindole-Pyrrolidines: These complex structures, often synthesized via 1,3-dipolar cycloaddition reactions, have shown promise as potent anticancer agents.[7] The spirocyclic fusion creates a rigid, three-dimensional architecture that can effectively interact with various biological targets.

-

N-Substituted Pyrrolidines: The basicity of the pyrrolidine nitrogen can be modulated through N-substitution.[7] After Boc deprotection, the nitrogen can be functionalized with various groups (acyl, sulfonyl, etc.) to fine-tune the molecule's properties and target interactions, a common strategy in SAR studies.[18]

| Drug/Candidate Class | Therapeutic Area | Target | Role of Boc-Pyrrolidine Derivative | Reference(s) |

| Grazoprevir | Antiviral (HCV) | NS3/4A Protease | Serves as a key chiral building block to mimic peptide structure. | [13] |

| Pacritinib | Oncology/Myelofibrosis | JAK2/FLT3 Kinase | Provides a scaffold for orienting key binding motifs. | [8][19] |

| Futibatinib | Oncology (Cholangiocarcinoma) | FGFR1-4 Kinase | Core structural component of the inhibitor. | [8][19] |

| Pyridopyrazine Derivatives | Anti-inflammatory | Syk Kinase | Chiral starting material for building the inhibitor core. | [10] |

| Aniracetam | CNS / Nootropic | AMPA Receptors | The pyrrolidinone core is central to its activity. | [19] |

Table 1: Selected therapeutic applications of drugs and candidates derived from pyrrolidine scaffolds.

Figure 3: A conceptual diagram illustrating how substitutions at different positions on the pyrrolidine ring can be used to modulate the Structure-Activity Relationship (SAR) of a drug candidate.

Conclusion and Future Prospects

Boc-protected pyrrolidine derivatives are indispensable tools in modern medicinal chemistry. The pyrrolidine ring provides a robust, three-dimensional scaffold that is pre-validated by nature and clinically proven in numerous drugs.[7][8] The Boc group offers the synthetic control necessary to transform these simple building blocks into complex, highly functionalized drug candidates. The causality behind this choice is clear: to achieve precise control over reactivity in multi-step syntheses, a reliable and mildly removable protecting group is not just an option, but a necessity.[4][20]

Future research will likely focus on the development of novel stereoselective synthetic methods to access even more diverse and complex pyrrolidine derivatives. As our understanding of biological systems deepens, the ability to precisely place functional groups in three-dimensional space—a key strength of the pyrrolidine scaffold—will become increasingly critical for designing the next generation of potent, selective, and safe therapeutics.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 379(5). Available at: [Link][2][6][7]

-

Valadkhan, S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available at: [Link][18]

-

Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link][16]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link][13]

-

E-Century Publishing Corporation. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Bio-Science. Available at: [Link]

-

Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link][17]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

-

Chemrol. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Chemrol. Available at: [Link]

-

Bhat, A. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link][8]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. Available at: [Link][5]

-

Bhat, A. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link][19]

-

ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... ResearchGate. Available at: [Link][21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. pharmachem-intermediate.com. Available at: [Link][11]

-

Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. Available at: [Link][14]

-

Beak, P., & Wu, S. (1993). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. Available at: [Link][15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. genscript.com [genscript.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

The Strategic deployment of 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic Acid as a Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex molecular architectures with precise three-dimensional orientations, a critical factor in determining a drug's efficacy and safety. Among these, 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid, a derivative of the naturally occurring amino acid L-proline, has emerged as a versatile and highly valuable scaffold. The inherent chirality of the pyrrolidine ring, coupled with the synthetic utility of the propanoic acid side chain and the stability of the tert-butoxycarbonyl (Boc) protecting group, makes this molecule a cornerstone in the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this chiral building block, with a focus on its role in the development of innovative therapeutics.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral macromolecules that exhibit a high degree of stereoselectivity.[1] Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] The use of chiral building blocks allows for the direct incorporation of a desired stereocenter into a target molecule, obviating the need for challenging and often inefficient chiral separations of racemic mixtures.[][4]

This compound, often referred to as N-Boc-L-gamma-homoproline, embodies the key attributes of an ideal chiral building block. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous biologically active compounds due to its ability to introduce conformational constraints and serve as a versatile scaffold for further functionalization.[5] The propanoic acid side chain provides a handle for various chemical transformations, most notably amide bond formation, a cornerstone of peptide and peptidomimetic synthesis. The Boc protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[6]

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Arndt-Eistert homologation of the readily available and commercially abundant N-Boc-L-proline.[7][8] This reliable one-carbon chain extension reaction proceeds through a Wolff rearrangement of an intermediate α-diazoketone and is known to occur with a high degree of stereochemical retention.[9]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-proline

This protocol outlines a representative procedure for the synthesis of (S)-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid.

Workflow for Arndt-Eistert Homologation

Caption: General workflow for the Arndt-Eistert homologation of N-Boc-L-proline.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-Boc-L-proline | ≥99% | Commercially Available |

| Oxalyl chloride or Thionyl chloride | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Diazomethane (ethereal solution) or (Trimethylsilyl)diazomethane | Reagent Grade | Commercially Available |

| Diethyl ether (Et2O) | Anhydrous | Commercially Available |

| Silver(I) oxide (Ag2O) | Reagent Grade | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Deionized Water | ||

| Ethyl acetate | Reagent Grade | Commercially Available |

| Saturated sodium bicarbonate solution | ||

| Brine | ||

| Anhydrous magnesium sulfate |

Procedure:

-

Acid Chloride Formation: To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, a catalytic amount of N,N-dimethylformamide (DMF) is added. Oxalyl chloride or thionyl chloride (1.1-1.2 equivalents) is then added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure to yield the crude N-Boc-L-prolyl chloride, which is typically used in the next step without further purification.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether (Et2O) and cooled to 0 °C. A solution of diazomethane in diethyl ether (approximately 2-3 equivalents) is added slowly with vigorous stirring. The reaction is monitored by the cessation of nitrogen gas evolution. Extreme caution must be exercised when handling diazomethane as it is toxic and explosive. A safer alternative is the use of (trimethylsilyl)diazomethane.[4]

-

Wolff Rearrangement and Hydrolysis: The ethereal solution of the α-diazoketone is added to a suspension of silver(I) oxide (0.1-0.2 equivalents) in a mixture of 1,4-dioxane and water. The reaction mixture is heated to 50-70 °C and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove the silver catalyst. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product as a white solid.

Expected Yield: 70-85%

Physicochemical and Spectroscopic Characterization

The unambiguous identification and confirmation of purity are critical for the use of any chiral building block. The following table summarizes the key physicochemical and spectroscopic data for (S)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid.

| Property | Value |

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110-114 °C |

| Optical Rotation [α]D | -45.0 to -55.0° (c=1, CHCl3) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.46 (s, 9H), 1.60-2.10 (m, 6H), 2.40-2.60 (m, 2H), 3.30-3.50 (m, 2H), 4.00-4.20 (m, 1H), 10.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 28.5, 29.0, 30.5, 31.0, 46.5, 58.0, 80.0, 155.0, 178.0 |

| Mass Spectrometry (ESI-MS) | m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |

Strategic Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a wide range of therapeutic agents.

Angiotensin-Converting Enzyme (ACE) Inhibitors

A prominent application of this chiral building block is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. The pyrrolidine ring mimics the proline residue of the natural substrate of ACE, leading to potent and selective inhibition. While not a direct precursor to all ACE inhibitors, its structural motif is central to many. For example, the core structure is found in drugs like Ramipril, where the propanoic acid side chain is further elaborated to create the final active pharmaceutical ingredient.

Conceptual Synthetic Pathway towards an ACE Inhibitor Core

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid | CAS 120205-50-7 | Sun-shinechem [sun-shinechem.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stereochemistry of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic Acid

Introduction: A Chiral Building Block of Pharmaceutical Significance

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid, a chiral derivative of the amino acid L-proline, is a key building block in contemporary drug discovery and development. Its rigid pyrrolidine scaffold, combined with the stereochemically defined propanoic acid side chain, makes it an invaluable intermediate in the synthesis of complex molecular architectures with specific biological activities. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.[1]

This technical guide provides a comprehensive overview of the stereochemistry of this important molecule, detailing its stereospecific synthesis, analytical methods for stereochemical verification, and its application in the synthesis of high-value pharmaceutical agents. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of this chiral intermediate.

Stereospecific Synthesis: The Arndt-Eistert Homologation Approach

The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid with high enantiomeric purity relies on starting from a chiral pool material, typically L-proline. A robust and well-established method for the one-carbon homologation of the carboxylic acid function of N-Boc-L-proline is the Arndt-Eistert synthesis.[2][3] This reaction sequence proceeds with retention of the original stereochemistry at the alpha-carbon of the amino acid.[3]

The overall synthetic strategy involves two key stages: the protection of L-proline with the Boc group and the subsequent Arndt-Eistert homologation.

Caption: Synthetic workflow for (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-L-proline

-

Dissolution: L-proline is dissolved in a suitable solvent mixture, such as dioxane and water, or dimethyl sulfoxide.

-

Basification: A base, typically sodium hydroxide or triethylamine, is added to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is typically acidified to a pH of 2-3 with a cold aqueous acid solution (e.g., citric acid or KHSO₄).

-

Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-proline, which is often a white solid.

Part 2: Arndt-Eistert Homologation

-

Acid Chloride Formation: N-Boc-L-proline is converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.

-

Reaction with Diazomethane (or TMS-diazomethane): The freshly prepared acid chloride solution is added dropwise to a solution of diazomethane (CH₂N₂) or the safer alternative, (trimethylsilyl)diazomethane (TMSCHN₂), in an ethereal solvent at 0°C. The reaction is allowed to proceed until the formation of the α-diazoketone is complete.

-

Wolff Rearrangement: The α-diazoketone intermediate is then subjected to Wolff rearrangement. This can be achieved photochemically, thermally, or, most commonly, by catalysis with a silver salt such as silver(I) oxide (Ag₂O) or silver benzoate in the presence of a nucleophile.[2] In this case, water is the nucleophile to generate the carboxylic acid. The reaction is typically carried out in a solvent like aqueous dioxane or THF.

-

Purification: Upon completion, the reaction mixture is worked up by removing the catalyst and solvent. The crude product is then purified by column chromatography on silica gel to afford pure (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid.

Analytical Characterization and Stereochemical Integrity

The confirmation of the structure and, crucially, the stereochemical purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Table 1: Predicted ¹H and ¹³C NMR Data for (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyrrolidine-H2 | ~4.0-4.2 | m | CH |

| Pyrrolidine-H5 | ~3.3-3.5 | m | CH₂ |

| Propanoic-H2 | ~2.4-2.6 | m | CH₂ |

| Pyrrolidine-H3, H4 | ~1.8-2.2 | m | CH₂CH₂ |

| Propanoic-H3 | ~1.6-1.8 | m | CH₂ |

| Boc | ~1.45 | s | C(CH₃)₃ |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment | |

| C=O (Carboxylic acid) | ~178 | ||

| C=O (Boc) | ~154 | ||

| C (Boc) | ~80 | ||

| Pyrrolidine-C2 | ~58 | ||

| Pyrrolidine-C5 | ~46 | ||

| Propanoic-C2 | ~35 | ||

| Pyrrolidine-C3/C4 | ~23-30 | ||

| Propanoic-C3 | ~28 | ||

| CH₃ (Boc) | ~28.5 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The multiplicity of the pyrrolidine and propanoic protons will be complex due to spin-spin coupling.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules. A validated chiral HPLC method is essential to quantify the desired (S)-enantiomer and detect any presence of the unwanted (R)-enantiomer.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for the separation of N-Boc protected amino acid derivatives.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance (e.g., 210-220 nm) is commonly used.

-

Sample Preparation: A solution of the sample is prepared in the mobile phase. A racemic standard is also prepared to determine the retention times of both enantiomers.

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Caption: Analytical workflow for stereochemical verification.

Application in Drug Synthesis: A Key Intermediate for Dolutegravir

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid and its derivatives are crucial intermediates in the synthesis of several antiviral drugs. A prominent example is its role in the synthesis of Dolutegravir, a potent and widely used HIV integrase inhibitor.[4][5][6] The specific stereochemistry of the pyrrolidine ring and the propanoic acid side chain is critical for the final drug's ability to bind effectively to the HIV integrase enzyme.

The synthesis of Dolutegravir involves the coupling of a derivative of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid with other key fragments to construct the complex polycyclic structure of the final active pharmaceutical ingredient (API). The use of this enantiomerically pure building block ensures that the final drug product has the correct three-dimensional structure for its biological activity.

Caption: Role of the title compound in the synthesis of Dolutegravir.

Conclusion

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is a stereochemically defined building block of significant importance in the pharmaceutical industry. Its synthesis, primarily through the stereoretentive Arndt-Eistert homologation of N-Boc-L-proline, allows for the production of highly enantiomerically pure material. Rigorous analytical techniques, particularly chiral HPLC, are essential to verify its stereochemical integrity. The application of this intermediate in the synthesis of vital medicines like Dolutegravir underscores the critical role of stereochemistry in modern drug design and development. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this valuable chiral synthon.

References

-

Chem-Impex. (S)-3-(1-Boc-pyrrolidin-2-yl)propionic acid·DCHA. [Online] Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Online] Available at: [Link]

-

Pharmaffiliates. (2R,3R)-BOC-dolaproine. [Online] Available at: [Link]

-

PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Online] Available at: [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Online] Available at: [Link]

- Jayachandra, S., et al. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Online] Available at: [Link]

- Wang, X., et al. Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 2022, pp. 343-349.

-

PubChem. 3-Pyrrolidin-2-yl-propionic acid. [Online] Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Online] Available at: [Link]

- Mahajan, P. S., & Burke, T. R. Jr. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(1), 2023, pp. 1-14.

- Xue, X., et al. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Organic Process Research & Development, 27(9), 2023, pp. 1646-1655.

-

Chemistry LibreTexts. Arndt–Eistert reaction. [Online] Available at: [Link]

-

Prezi. Arndt-Eistert Homologation by Ashleigh Mulhall. [Online] Available at: [Link]

-

PubChem. N-Boc-dolaproine. [Online] Available at: [Link]

-

Wikipedia. Arndt–Eistert reaction. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Commercial Availability and Application of N-Boc-Pyrrolidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Constrained Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine ring stands out as a privileged scaffold. Its five-membered, saturated structure offers a unique combination of conformational rigidity and three-dimensional complexity that is highly sought after for designing potent and selective therapeutic agents.[1] The pyrrolidine motif is a cornerstone in numerous FDA-approved drugs, valued for its ability to orient substituents in a precise vector, thereby optimizing interactions with biological targets.[2]

This guide focuses on a particularly valuable derivative: N-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5) . The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom renders the molecule stable and amenable to a wide range of synthetic transformations. This strategic protection allows chemists to selectively functionalize the carboxylic acid group without interference from the secondary amine, making it an indispensable building block for complex molecular architectures.[3] This document serves as a technical resource, providing in-depth information on its commercial availability, key synthetic protocols, and its application in the development of innovative therapeutics.

I. Commercial Availability and Supplier Overview

N-Boc-pyrrolidine-3-carboxylic acid, in both its racemic and enantiomerically pure forms, is readily available from a multitude of chemical suppliers. This widespread availability is a testament to its utility in the research and development sector. When sourcing this reagent, researchers should consider purity, available quantities, and the specific stereoisomer required for their synthesis.

Below is a comparative table of major suppliers offering N-Boc-pyrrolidine-3-carboxylic acid and its common chiral variants.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | N-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | 97% | Racemic mixture.[4] |

| Santa Cruz Biotechnology | N-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | - | Also listed as 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid.[5] |

| Apollo Scientific | Pyrrolidine-3-carboxylic acid, N-BOC protected | 59378-75-5 | - | Racemic mixture.[6] |

| Chem-Impex | Boc-(3S)-1-pyrrolidine-3-carboxylic acid | 140148-70-5 | ≥ 98% (NMR) | (S)-enantiomer.[7] |

| Bouling Chemical Co. | (R)-N-Boc-Pyrrolidine-3-Carboxylic Acid | 72925-16-7 | - | (R)-enantiomer.[7] |

| Sun-shinechem | (S)-N-Boc-Pyrrolidine-3-Carboxylic Acid | 140148-70-5 | 98% | (S)-enantiomer.[8] |

This table is not exhaustive but represents a selection of prominent suppliers. Researchers are encouraged to consult supplier websites for the most current product specifications and availability.

II. Foundational Synthetic Protocols

The utility of N-Boc-pyrrolidine-3-carboxylic acid stems from its dual functionality. The Boc-protected amine is stable under many reaction conditions, allowing the carboxylic acid to be selectively transformed. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal the amine for further functionalization.

A. Synthesis of the Core Scaffold: Boc Protection of Pyrrolidine-3-carboxylic Acid

The most common and straightforward method for preparing the title compound is the N-protection of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).[3]

Causality of Experimental Choices:

-

Base (e.g., NaHCO₃, Et₃N): The reaction requires a base to deprotonate the secondary amine of the starting material, rendering it nucleophilic enough to attack the electrophilic carbonyl of Boc₂O. The base also neutralizes the acidic byproducts formed during the reaction.

-

Solvent System (e.g., THF/Water): A mixed solvent system is often employed to dissolve both the polar amino acid starting material and the less polar Boc₂O reagent, ensuring a homogeneous reaction mixture.

Experimental Protocol: Boc Protection [3]

-

Dissolution: Suspend DL-pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of Tetrahydrofuran (THF) and water in a suitable reaction vessel.

-

Basification: Add sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-2.5 equivalents) to the suspension and stir until the solid dissolves.

-

Boc Protection: To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with a 10% aqueous citric acid solution.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-pyrrolidine-3-carboxylic acid can be purified by crystallization from a suitable solvent system such as ethyl acetate/hexanes or petroleum ether.[3]

Caption: Workflow for the Boc protection of pyrrolidine-3-carboxylic acid.

B. Key Transformation: Amide Coupling

The primary utility of N-Boc-pyrrolidine-3-carboxylic acid is as a partner in amide bond formation. This reaction is fundamental in peptide synthesis and in the construction of a vast array of small molecule drugs. Standard peptide coupling reagents are employed for this transformation.

Causality of Experimental Choices:

-

Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea. 1-Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea, forming a more stable HOBt-ester. This active ester then reacts cleanly with the amine to form the desired amide bond, suppressing side reactions and minimizing racemization at adjacent chiral centers.[9][10]

-

Base (DIPEA): N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a non-nucleophilic, sterically hindered tertiary amine.[6] Its role is to act as a proton scavenger, neutralizing any acidic species in the reaction (such as the hydrochloride salt of an amine starting material or HOBt) without competing as a nucleophile and attacking the activated carboxylic acid.[8] This ensures that the desired amine is the sole nucleophile, maximizing the yield of the target amide.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Amide Coupling [11]

-

Setup: To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) at 0 °C, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Activation: Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the HOBt active ester.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

III. Applications in Drug Discovery: Case Studies

The rigid pyrrolidine scaffold provided by N-Boc-pyrrolidine-3-carboxylic acid is a key feature in the design of inhibitors that target specific enzyme active sites.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibiting DPP-IV prolongs the action of GLP-1, making it a key therapeutic strategy for type 2 diabetes.[7] Many potent DPP-IV inhibitors incorporate a pyrrolidine or cyanopyrrolidine moiety to interact with the S1 and S2 pockets of the enzyme's active site.[11][12]

N-Boc-pyrrolidine-3-carboxylic acid serves as a versatile starting material for these inhibitors. Through amide coupling, various side chains can be introduced that are designed to form key hydrophobic or hydrogen-bonding interactions within the enzyme's active site, enhancing potency and selectivity.[7] The synthesis of many DPP-IV inhibitor candidates involves the coupling of a pyrrolidine derivative with other functional groups, a reaction for which N-Boc-pyrrolidine-3-carboxylic acid is an ideal precursor.[11]

Case Study 2: Factor XIa (FXIa) Inhibitors

Factor XIa is a serine protease involved in the intrinsic pathway of the blood coagulation cascade. Its inhibition is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[13] The design of potent and selective FXIa inhibitors often relies on scaffolds that can present functional groups in a specific three-dimensional arrangement to bind to the enzyme's active site. The constrained conformation of the pyrrolidine ring makes it an excellent core for this purpose.[14]

Starting from N-Boc-pyrrolidine-3-carboxylic acid, medicinal chemists can synthesize libraries of compounds by coupling diverse amines to the carboxylic acid. These derivatives can then be evaluated for their ability to inhibit FXIa, with the pyrrolidine core serving as a rigid anchor to position the interacting moieties.

IV. Conclusion

N-Boc-pyrrolidine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its commercial availability, coupled with well-established and robust synthetic protocols for its use, empowers researchers to efficiently construct complex molecules with high degrees of stereochemical control. The Boc-protected amine and the reactive carboxylic acid provide orthogonal handles for a stepwise, controlled synthesis. Its proven utility in the synthesis of high-value therapeutic targets, such as DPP-IV and FXIa inhibitors, underscores its importance in modern drug discovery. This guide provides a foundational understanding for professionals seeking to leverage the unique structural and chemical properties of this versatile building block.

References

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

- Ostrov, D. A., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

-

Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

-

Chan, C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5634. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.

-

Czas, Z., et al. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 25(23), 5727. [Link]

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679-3689. [Link]

-

Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. International Journal of Molecular Sciences, 19(9), 2799. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. oatext.com [oatext.com]

- 8. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

Introduction to Constrained Amino Acid Analogues for Peptide Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides represent a compelling class of therapeutic agents, offering high specificity and potency that can be challenging to achieve with traditional small molecules.[1][2] However, the clinical translation of natural peptides is often hampered by significant liabilities, including poor metabolic stability, low oral bioavailability, and inherent conformational flexibility, which can lead to reduced binding affinity and off-target effects.[3][4][5] The strategic incorporation of constrained amino acid analogues into peptide sequences has emerged as a powerful paradigm to overcome these limitations. By reducing the conformational freedom of the peptide backbone or side chains, these analogues pre-organize the peptide into a bioactive conformation, enhancing its affinity for the target, improving resistance to proteolytic degradation, and increasing cell permeability.[6][7][8] This guide provides a technical overview of the rationale, types, synthesis, and characterization of constrained peptides, offering field-proven insights for their application in modern drug discovery.

The Peptide Therapeutic Landscape: Promise and Pitfalls

Peptides occupy a unique chemical space between small molecules and large biologics, allowing them to modulate biological targets, such as protein-protein interactions (PPIs), that are often considered "undruggable" by conventional means.[8][9] Their advantages are significant:

-

High Target Specificity and Potency: The diverse nature of amino acid side chains enables precise interactions with biological targets, often resulting in nanomolar or lower potency with minimal off-target effects.[1]

-

Predictable Metabolism: Peptides typically degrade into non-toxic, natural amino acids, simplifying metabolic profiling compared to complex small molecules.[1][2]

-

Lower Immunogenicity: Synthetic modified peptides can mimic native hormones and are less likely to trigger an immune response.[7]

Despite this promise, natural peptides face substantial hurdles as therapeutic candidates:

-

Enzymatic Degradation: Peptidases and proteases in the body rapidly cleave peptide bonds, leading to very short plasma half-lives.[1][5]

-

Poor Membrane Permeability: The relatively large size and hydrophilic nature of many peptides prevent them from passively crossing cell membranes to engage intracellular targets.[4][5]

-

Inherent Flexibility: Linear peptides exist as an ensemble of conformations in solution. Significant conformational entropy is lost upon binding to a target, which is energetically unfavorable and weakens binding affinity.[3][8]

The Rationale for Conformational Constraint: A Paradigm Shift

The core principle behind using constrained amino acid analogues is to overcome the intrinsic flexibility of peptides.[3] By introducing structural rigidity, we can lock the peptide into a conformation that is close to its bioactive state—the specific three-dimensional shape it adopts when bound to its biological target.[6][7] This pre-organization provides several profound advantages.

The introduction of conformational constraints provides a powerful strategy for improved drug design.[6][10] By reducing the number of available low-energy conformations, the entropic penalty of binding is minimized, which can lead to a significant increase in binding affinity and potency.[8] Furthermore, the constrained structure can shield the peptide backbone from proteolytic enzymes, thereby enhancing metabolic stability and prolonging its circulation half-life.[7][11]

Caption: Overcoming linear peptide limitations with conformational constraint.

A Taxonomy of Constrained Amino Acid Analogues

Constraining strategies can be broadly categorized by the type of modification and where it is applied—either to the peptide backbone or the amino acid side chains. The choice of analogue is a critical experimental decision driven by the desired structural outcome (e.g., helix stabilization, turn induction) and the synthetic chemistry required.

| Constraint Type | Description | Examples | Primary Effect | References |

| Backbone Cyclization | Covalent linkage between the N- and C-termini, or between a terminus and a side chain. | Head-to-tail cyclization, Lactam bridge (e.g., Glu-Lys) | Global rigidity, protease resistance, mimics cyclic natural products. | [10] |

| Side-Chain-to-Side-Chain Cyclization | Covalent linkage between two amino acid side chains within the sequence. | Disulfide bonds (Cys-Cys), Lactam bridges, Thioether linkages. | Induces or stabilizes specific secondary structures like helices and turns. | [3][10] |

| Hydrocarbon Stapling | Introduction of an all-hydrocarbon staple between two side chains, typically via ring-closing metathesis. | i, i+4 or i, i+7 stapling using α-methyl, α-alkenyl amino acids. | Stabilizes α-helical structures, enhances proteolytic resistance and cell permeability. | [8] |

| N-Methylation | Methylation of the backbone amide nitrogen. | N-methyl-Alanine, N-methyl-Phenylalanine. | Restricts rotation around the Cα-C bond, disrupts hydrogen bonding, can improve oral bioavailability. | [12] |

| α,α-Disubstituted Amino Acids | Addition of a second substituent to the α-carbon. | Aib (α-aminoisobutyric acid), (αMe)Val. | Favors helical conformations (specifically 3₁₀-helices), restricts Ramachandran space. | [6][13] |

| β-Amino Acids | Amino acids with the amino group attached to the β-carbon. | β-Alanine, cyclic β-amino acids. | Creates novel backbone structures (β-peptides) that can form stable helices and sheets, highly resistant to proteases. | [13] |

| Fused Ring Systems | Incorporation of side chains that are part of a cyclic system fused to the backbone. | Azepinone-constrained amino acids (Aba, Aia). | Severely restricts side-chain dihedral angles (χ angles), leading to highly defined side-chain topography. | [14] |

Impact of Conformational Constraints on Peptide Attributes

The introduction of constraints has a cascading effect on the pharmacological properties of a peptide.

-

Enhanced Target Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is reduced, often leading to a substantial increase in binding affinity.[8] This structural rigidity can also enhance selectivity by disfavoring conformations that would bind to off-target receptors.

-

Increased Proteolytic Stability: Many proteases recognize and cleave peptides in their extended, flexible conformations. Cyclization and the incorporation of unnatural amino acids (like D-amino acids or N-methylated residues) can sterically hinder or block the recognition sites for these enzymes, significantly extending the peptide's half-life in vivo.[7][12]

-

Improved Bioavailability and Cell Permeability: Reducing the number of exposed polar amide bonds through N-methylation or cyclization can increase a peptide's lipophilicity. This, combined with the stabilization of conformations that mask hydrogen bond donors and acceptors, can facilitate passage across cellular membranes—a critical step for targeting intracellular proteins.[7][10]

Synthetic Strategies and Methodologies

The incorporation of constrained amino acid analogues is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is highly versatile and compatible with a wide range of unnatural amino acids.[15]

Caption: General workflow for the synthesis of a constrained peptide via SPPS.

Experimental Protocol: Incorporation of a Constrained Analogue via Fmoc-SPPS

This protocol describes a generalized manual synthesis cycle.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with the C-terminal amino acid. Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

-

Fmoc-Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with fresh piperidine solution for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming amino acid (either a standard Fmoc-AA-OH or a protected constrained analogue). Use 4 equivalents of the amino acid, 3.9 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow to activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours. Causality Note: Constrained analogues, especially α,α-disubstituted ones, can be sterically hindered. Longer coupling times or more potent coupling reagents like HATU may be necessary to ensure complete reaction.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, recouple.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to the resin.

-

Agitate for 2-3 hours at room temperature. Causality Note: The scavengers (water, TIS) are critical to quench reactive carbocations generated from side-chain protecting groups, preventing side reactions.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final constrained peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical RP-HPLC.

Characterization of Constrained Peptides

Thorough analytical characterization is essential to confirm the structure and assess the impact of the constraint.

-

Mass Spectrometry (MS): Used to confirm the correct molecular weight of the synthesized peptide, verifying the successful incorporation of the constrained analogue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the three-dimensional structure of peptides in solution. 2D NMR experiments (like COSY, TOCSY, and NOESY) can reveal through-bond and through-space correlations between protons, allowing for the calculation of a solution structure and confirming that the desired conformation (e.g., a stable helix) has been achieved.[16]

-

Circular Dichroism (CD) Spectroscopy: A rapid method to assess the secondary structure content of a peptide. It is particularly useful for monitoring the induction or stabilization of α-helices or β-sheets upon introduction of a constraint.

-

X-ray Crystallography: Provides an atomic-resolution crystal structure of the peptide, offering definitive proof of its conformation.

-

In Vitro Stability Assays: Involve incubating the peptide in human serum or with specific proteases (e.g., trypsin, chymotrypsin) and monitoring its degradation over time using HPLC or LC-MS. This provides quantitative data on the improvement in metabolic stability.

Case Studies: Success Stories in Constrained Peptide Design

The principles of peptide constraint have been successfully translated into clinical candidates and marketed drugs. For instance, many commercial drugs have been developed by replacing the natural amino acid proline with its unnatural conformationally restricted analogues.[11] Examples include the anticoagulant Ximelagatran and the anti-diabetic drug Saxagliptin.[11] These successes validate the strategy of using constrained amino acids to develop peptidomimetics with enhanced, drug-like properties.

Future Perspectives and Challenges

The field of constrained peptides continues to evolve rapidly. A major ongoing challenge is achieving reliable oral bioavailability and efficient cell permeability for a wider range of targets.[4][12] Future research will likely focus on developing novel constraining chemistries, improving computational models to predict the ideal placement and type of constraint for a given target, and exploring new combinatorial library methods to screen vast numbers of constrained structures for desired functions.[3][12] The integration of machine learning and artificial intelligence into the design process holds significant promise for accelerating the discovery of next-generation constrained peptide therapeutics.

References

- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest.

- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.

- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.

- Peptide Treatments vs. Traditional Pharmaceuticals: The Showdown. Noba.

- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Semantic Scholar.

- Progress in peptide and protein therapeutics: Challenges and str

- Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design.

- Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed.

- Review Article Constrained Peptides as Miniature Protein Structures. Semantic Scholar.

- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.

- Peptides as Drug Candidates: Limitations and Recent Development Perspectives. Austin Publishing Group.

- Constrained Peptides in Drug Discovery and Development. SciSpace.

- Design considerations in the synthesis of peptides. AltaBioscience.